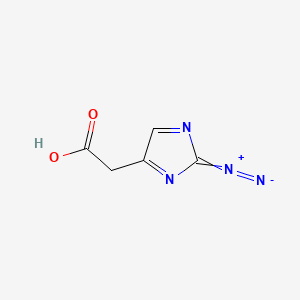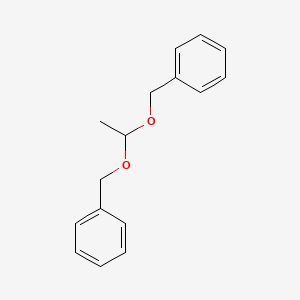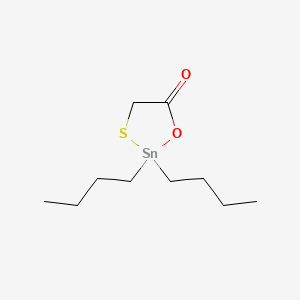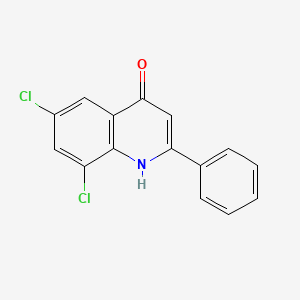
6,8-Dichloro-2-phenyl-4-quinolinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-Dichloro-2-phenyl-4-quinolinol is a heterocyclic organic compound with the molecular formula C15H9Cl2NO and a molecular weight of 290.14 g/mol It is known for its unique chemical structure, which includes a quinoline backbone substituted with chlorine atoms at positions 6 and 8, and a phenyl group at position 2
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dichloro-2-phenyl-4-quinolinol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-phenylquinoline with chlorinating agents to introduce chlorine atoms at the desired positions . The reaction conditions often require the use of solvents such as dichloromethane or chloroform, and the process is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and automated systems to maintain precise control over reaction parameters. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process suitable for large-scale production .
化学反应分析
Types of Reactions: 6,8-Dichloro-2-phenyl-4-quinolinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides under the influence of oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the compound into its corresponding amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Sodium hydroxide, ammonia; reactions often conducted in polar solvents like water or alcohols.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Corresponding amines.
Substitution: Hydroxyl or amino derivatives of the original compound.
科学研究应用
6,8-Dichloro-2-phenyl-4-quinolinol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 6,8-Dichloro-2-phenyl-4-quinolinol involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to DNA and proteins, leading to the inhibition of essential cellular processes. For example, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with DNA replication . The compound’s anticancer properties may involve the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways .
相似化合物的比较
- 5,7-Dichloro-2-phenyl-4-quinolinol
- 5,8-Dichloro-2-phenyl-4-quinolinol
- 6,7-Dichloro-2-phenyl-4-quinolinol
- 7,8-Dichloro-2-phenyl-4-quinolinol
Comparison: 6,8-Dichloro-2-phenyl-4-quinolinol is unique due to the specific positions of the chlorine atoms on the quinoline ring. This structural arrangement can influence the compound’s chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development .
属性
CAS 编号 |
1070879-80-9 |
|---|---|
分子式 |
C15H9Cl2NO |
分子量 |
290.1 g/mol |
IUPAC 名称 |
6,8-dichloro-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C15H9Cl2NO/c16-10-6-11-14(19)8-13(9-4-2-1-3-5-9)18-15(11)12(17)7-10/h1-8H,(H,18,19) |
InChI 键 |
QYXNBKMHCCIJKY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C(=CC(=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


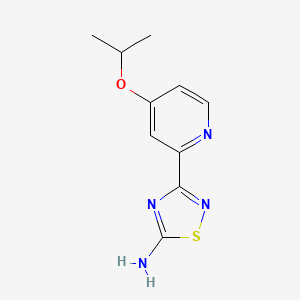
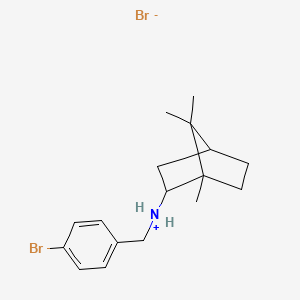
![N-[(2-Chloro-6-methoxy-3-quinolinyl)methyl]-N-cyclopentylacetamide](/img/structure/B13760069.png)
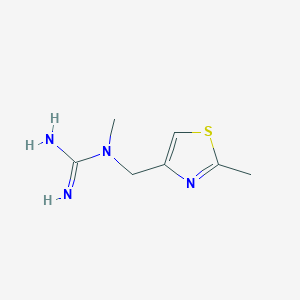
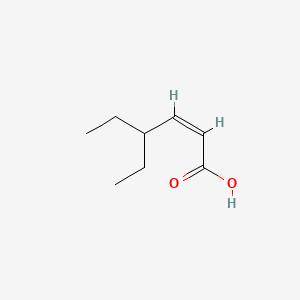
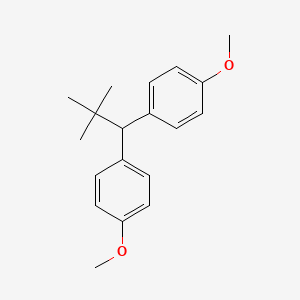
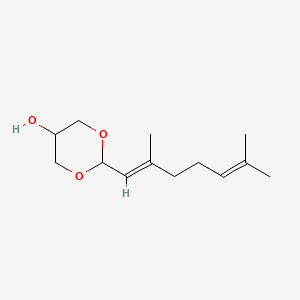
![Thieno[3,2-b]thiophene-2,5-dione](/img/structure/B13760093.png)
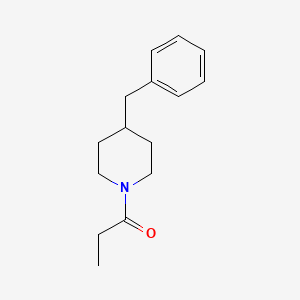
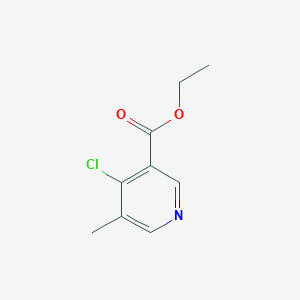
![Acetamide, N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)azo]-1-naphthalenyl]-](/img/structure/B13760108.png)
